3-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one
CAS No.: 1058232-44-2
Cat. No.: VC11929769
Molecular Formula: C19H17N7O3
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058232-44-2 |
|---|---|
| Molecular Formula | C19H17N7O3 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H17N7O3/c1-24-16-15(22-23-24)17(21-11-20-16)25-6-8-26(9-7-25)18(27)13-10-12-4-2-3-5-14(12)29-19(13)28/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | DEKUDLWWHMUMGR-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)N=N1 |
Introduction
Structural Overview
1.1 Molecular Formula and Weight
The molecular formula of the compound is C20H19N7O3, with an approximate molecular weight of 409.41 g/mol.
1.2 Chemical Structure
The compound contains three key structural units:
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Triazolopyrimidine Core: A fused heterocyclic system known for its biological activity.
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Piperazine Linker: A six-membered nitrogen-containing ring that enhances solubility and bioavailability.
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Coumarin Scaffold: A benzopyrone derivative often associated with anticoagulant and anticancer properties.
1.3 IUPAC Name
The systematic IUPAC name is: 3-(4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one.
Synthesis Pathway
2.1 General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the Triazolopyrimidine Core: This step uses a cyclization reaction involving precursors like triazoles and pyrimidines under acidic or basic conditions.
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Attachment of the Piperazine Unit: The piperazine moiety is introduced via nucleophilic substitution or amidation reactions.
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Incorporation of the Coumarin Unit: The final step involves coupling the coumarin derivative to the piperazine-triazolopyrimidine intermediate using a carbonylation reaction.
2.2 Example Reaction Conditions
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Reagents: Starting materials include 7-amino-triazolopyrimidine, piperazine derivatives, and coumarin-based acyl chlorides.
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Catalysts: Acid catalysts (e.g., HCl) or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Solvents: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO.
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Temperature: Moderate heating (60–100°C) is often required for efficient coupling.
Biological Significance
4.1 Pharmacological Potential
The combination of triazolopyrimidine, piperazine, and coumarin scaffolds suggests potential applications in medicinal chemistry:
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Anticancer Activity: Coumarins are known for their antiproliferative effects on cancer cells.
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Antiviral Properties: Triazolopyrimidines have shown activity against viral enzymes in previous studies.
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CNS Activity: Piperazine derivatives are often explored for their effects on neurotransmitter systems.
4.2 Molecular Docking Studies
Preliminary docking studies indicate strong binding affinity to enzymes like kinases or proteases due to hydrogen bonding and π-stacking interactions facilitated by the triazolopyrimidine core.
Applications in Research
5.1 Drug Development
This compound can serve as a lead molecule for designing inhibitors targeting specific enzymes such as:
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Kinases involved in cancer signaling pathways.
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Viral proteases for antiviral therapies.
5.2 Fluorescent Probes
Coumarin derivatives are known for their fluorescent properties, making this compound a candidate for imaging applications in biological systems.
Data Comparison with Related Compounds
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